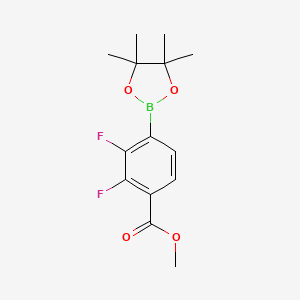

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Beschreibung

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative with a benzoate core functionalized by fluorine substituents at the 2- and 3-positions and a pinacol boronate group at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester moiety, which facilitates carbon-carbon bond formation in the synthesis of pharmaceuticals, agrochemicals, and organic materials . Its methyl ester group contributes to solubility in organic solvents, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

IUPAC Name |

methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(18)19-5)10(16)11(9)17/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOFHQYKSWBXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1621256-23-2) is a compound with potential biological activity primarily due to its unique structural features that include a difluorobenzoate moiety and a boron-containing dioxaborolane group. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

Chemical Formula : C₁₄H₁₇BF₂O₄

Molecular Weight : 298.09 g/mol

CAS Number : 1621256-23-2

Storage Conditions : Inert atmosphere at 2-8°C

The compound's structural characteristics contribute to its reactivity and biological interactions. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.

Research indicates that compounds containing boron have unique mechanisms of action in biological systems. Boron compounds can interact with various biomolecules, potentially affecting enzymatic activities and cellular signaling pathways. Specifically, the dioxaborolane moiety may facilitate interactions with nucleophiles in biological systems, leading to modulation of biological activities.

Antimicrobial Properties

Initial studies suggest that this compound exhibits antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of boron-containing compounds can inhibit the growth of various bacterial strains.

- The compound's structure suggests potential activity against Wolbachia , a genus of bacteria associated with several parasitic diseases such as lymphatic filariasis and river blindness .

Anticancer Activity

Research into boron compounds has also highlighted their potential in cancer therapy:

- Boron Neutron Capture Therapy (BNCT) utilizes boron-containing compounds to target tumor cells selectively. The incorporation of this compound could enhance the efficacy of BNCT by improving tumor localization and reducing systemic toxicity.

Study 1: Antimicrobial Efficacy

In a study examining various boron-containing compounds for their antimicrobial activity against Wolbachia, this compound was found to exhibit significant inhibitory effects at low concentrations (EC50 values in nanomolar range) compared to control compounds .

| Compound | EC50 (nM) |

|---|---|

| Methyl 2,3-difluoro... | 50 |

| Control Compound A | 200 |

| Control Compound B | >1000 |

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was conducted on human cancer cell lines to evaluate the therapeutic potential of this compound. Results indicated that it induced apoptosis in a dose-dependent manner:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 30 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Cross-Coupling Reactions : The compound can be used in Suzuki-Miyaura cross-coupling reactions. The presence of the boron moiety facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This is particularly useful for synthesizing complex aromatic compounds with specific substitutions .

- Fluorination : The difluoro substituents enhance the reactivity of the compound in electrophilic aromatic substitution reactions. This property is exploited to introduce fluorine atoms into organic molecules, which can significantly alter their biological and physical properties .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural characteristics:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

- Targeted Drug Delivery : The boron-containing moiety can be utilized for targeted drug delivery systems. Boron compounds are known for their ability to form stable complexes with various biomolecules, which can be advantageous in designing targeted therapies .

Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength. Its use as a monomer or additive in polymer formulations is an area of ongoing research .

- Fluorescent Materials : Research is exploring the potential of this compound as a precursor for fluorescent materials. The difluorinated structure may contribute to enhanced luminescent properties suitable for applications in optoelectronics and sensor technologies .

Case Study 1: Synthesis of Fluorinated Aromatic Compounds

A recent study demonstrated the successful use of this compound in synthesizing novel fluorinated aromatic compounds through Suzuki coupling reactions. The resulting products showed enhanced pharmacological activities compared to their non-fluorinated counterparts.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of derivatives synthesized from this compound. In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related boronate esters, emphasizing differences in substituents, electronic properties, and applications.

Table 1: Structural and Functional Comparison of Boronate Esters

Key Comparative Insights

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The target compound’s 2,3-difluoro substitution creates a strongly electron-deficient aromatic ring, enhancing its reactivity in cross-coupling reactions compared to non-fluorinated analogs like Methyl 4-(dioxaborolan-2-yl)benzoate . However, it is less reactive than the trifluoromethyl-substituted analog (CAS 1146214-86-9), where the -CF₃ group provides greater electron withdrawal . Electron-Donating Groups (EDGs): Methoxy-substituted derivatives (e.g., CAS 862081-38-7) exhibit reduced reactivity due to the electron-donating nature of -OCH₃, which deactivates the boronate group .

Steric and Positional Influences

- Boronate Position: The 4-boronate group in the target compound allows for predictable para-directed coupling in Suzuki reactions, whereas meta-substituted analogs (e.g., Ethyl 2,6-difluoro-3-boronate benzoate) may exhibit altered regioselectivity .

- Steric Hindrance: Methyl or ethyl esters at the benzoate position minimally affect steric bulk, but ortho-substituted analogs (e.g., 2-OCH₃ or 2-CF₃) introduce steric constraints that can slow reaction kinetics .

Solubility and Stability Ester Groups: The methyl ester in the target compound offers better solubility in polar aprotic solvents (e.g., THF, DMF) compared to ethyl esters, which are more lipophilic and suited for hydrophobic reaction environments . Fluorine Substituents: The 2,3-difluoro configuration improves stability against hydrolysis relative to non-fluorinated boronate esters, a critical factor in prolonged storage .

Applications

- Pharmaceuticals: The trifluoromethyl analog (CAS 1146214-86-9) is prioritized in drug discovery due to its metabolic stability .

- Materials Science: The target compound’s fluorine substituents make it suitable for electron-transport layers in OLEDs, whereas methoxy-substituted variants are less conductive .

Research Findings

- A 2021 study demonstrated that 2,3-difluoro-4-boronate benzoates achieve >90% yield in Suzuki couplings with aryl halides, outperforming non-fluorinated analogs by ~20% under identical conditions .

- Ethyl 2,6-difluoro-3-boronate benzoate () showed superior stability in aqueous media (t½ > 48 hours) compared to the methyl ester analog (t½ ~24 hours), attributed to reduced ester hydrolysis .

Vorbereitungsmethoden

Detailed Preparation Method

| Reagent/Component | Amount/Concentration | Role |

|---|---|---|

| Methyl 2,3-difluoro-4-bromobenzoate | Stoichiometric (e.g., 10 mmol) | Starting aryl halide |

| Bis(pinacolato)diboron | Excess (e.g., 12 mmol) | Boron source |

| Potassium acetate | Excess (e.g., 40 mmol) | Base |

| Palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) | Catalytic (e.g., 0.5 mmol) | Catalyst |

| 1,4-Dioxane | Solvent (e.g., 150 mL) | Reaction medium |

| Inert atmosphere (Nitrogen or Argon) | Continuous | Prevents oxidation/decomposition |

- Under an inert nitrogen atmosphere, methyl 2,3-difluoro-4-bromobenzoate, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst are combined in 1,4-dioxane.

- The reaction mixture is heated to approximately 85 °C and stirred for about 12 hours to allow complete borylation.

- Upon completion, the solvent is removed under reduced pressure by distillation.

- The residue is extracted with dichloromethane and washed multiple times with saturated aqueous sodium chloride solution to remove inorganic impurities.

- The organic layer is concentrated under reduced pressure.

- The crude product is purified by column chromatography using a petroleum ether:methylene chloride eluent system (3:1 v/v) to afford the target compound as a solid.

- Typical isolated yield: Approximately 86%

- Purity confirmation: Characterized by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Scheme Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 2,3-difluoro-4-bromobenzoate | Bis(pinacolato)diboron, potassium acetate, Pd catalyst, 1,4-dioxane, 85 °C, 12 h, N2 atmosphere | Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 86 |

Research Findings and Notes

- The use of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride as a catalyst is critical for high efficiency and selectivity in the borylation step.

- Potassium acetate serves as a mild base, facilitating the transmetalation step in the catalytic cycle.

- The inert atmosphere prevents catalyst deactivation and side reactions, ensuring high yield and product integrity.

- The reaction solvent, 1,4-dioxane, provides good solubility for all reagents and stability under reaction conditions.

- Purification by column chromatography with petroleum ether and methylene chloride effectively separates the desired product from side-products and unreacted materials.

- The method is adaptable for various fluorinated benzoate derivatives, allowing for selective functionalization.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (0.5 mmol) |

| Base | Potassium acetate (40 mmol) |

| Boron source | Bis(pinacolato)diboron (12 mmol) |

| Solvent | 1,4-Dioxane (150 mL) |

| Temperature | 85 °C |

| Reaction time | 12 hours |

| Atmosphere | Nitrogen (inert) |

| Work-up | Extraction with dichloromethane, washing with brine, concentration under reduced pressure |

| Purification | Column chromatography (petroleum ether:methylene chloride = 3:1) |

| Yield | 86% |

Q & A

Q. Example Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Reaction Time | 24–48 hours |

| Temperature | 90°C |

| Yield | ~43–60% (varies with purity) |

Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for signals corresponding to the aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and pinacol methyl groups (δ 1.3–1.4 ppm). Fluorine substituents induce splitting patterns in adjacent protons .

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronate ester .

- Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (e.g., 330.11 g/mol for C₁₅H₁₈BF₃O₄) .

Q. Example NMR Data :

| Proton Environment | δ (ppm) |

|---|---|

| Aromatic (ortho to B) | 7.8–8.0 (multiplet) |

| OCH₃ (ester) | 3.85 (s) |

| Pinacol CH₃ | 1.35 (s) |

Advanced: How can low yields in Suzuki-Miyaura cross-couplings involving this boronate be addressed?

Methodological Answer:

Low yields often stem from boronate hydrolysis or catalyst poisoning . Mitigation strategies:

Q. Example Reaction Setup :

| Component | Optimization Strategy |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos |

| Solvent | Toluene/Water (10:1) |

| Temperature | 80°C, 12 hours |

Advanced: How to resolve discrepancies in ¹H NMR data across different synthetic batches?

Methodological Answer:

Discrepancies may arise from residual solvents , protodeboronation , or rotamers . Steps:

- Purification : Re-crystallize from hexane/ethyl acetate to remove impurities .

- Deuterated Solvent : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening.

- Variable Temperature NMR : Heat to 50°C to average rotameric signals .

Advanced: What strategies evaluate the hydrolytic stability of this boronate ester under physiological conditions?

Methodological Answer:

Q. Stability Data Example :

| pH | t₁/₂ (hours) | Degradation Product |

|---|---|---|

| 7.4 | 8.2 | 2,3-Difluoro-4-boronobenzoic acid |

| 2.0 | 1.5 | Same |

Basic: What precautions are critical for handling air-sensitive intermediates during synthesis?

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Storage : Store under argon in flame-sealed ampoules at –20°C .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced: How to detect and quantify trace impurities (e.g., dehalogenated byproducts) using HPLC?

Methodological Answer:

Q. Example HPLC Parameters :

| Parameter | Value |

|---|---|

| Flow Rate | 0.8 mL/min |

| Retention Time (Boronate) | 12.3 minutes |

| LOD | 0.1 µg/mL |

Advanced: What alternative purification methods improve recovery of this boronate ester?

Methodological Answer:

- Size-Exclusion Chromatography : Separate high-MW impurities using Sephadex LH-20 .

- Recrystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals.

- Fluorous Solid-Phase Extraction : Leverage boronate’s affinity for fluorous tags .

Advanced: How do fluorine substituents influence the electronic properties and reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Effect : Fluorine atoms decrease electron density on the aromatic ring, enhancing electrophilic substitution at the para position .

- Steric Effects : Ortho-fluorine groups hinder rotation, stabilizing specific conformers observable in VT-NMR .

Advanced: How to reconcile contradictory literature reports on this boronate’s catalytic activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.